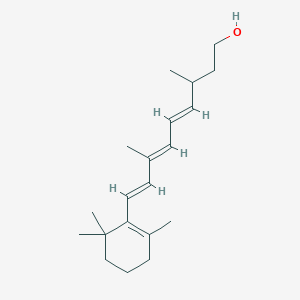
all-trans-13,14-Dihydroretinol
Übersicht
Beschreibung
All-trans-13,14-Dihydroretinol is a metabolite of all-trans retinoic acid . It is formed from all-trans retinoic acid by retinol saturase . It is a synthetic compound and is not intended for human or veterinary use .
Synthesis Analysis
The CRTISO-related mouse enzyme is a retinol saturase that carries out the saturation of the 13-14 double bond of all-trans-retinol to produce all-trans-13,14-Dihydroretinol .Molecular Structure Analysis
The molecular formula of all-trans-13,14-Dihydroretinol is C20H32O . The InChi Code is InChI=1S/C20H32O/c1-16(8-6-9-17(2)13-15-21)11-12-19-18(3)10-7-14-20(19,4)5/h6,8-9,11-12,17,21H,7,10,13-15H2,1-5H3/b9-6+,12-11+,16-8+ .Chemical Reactions Analysis
The CRTISO-related mouse enzyme is a retinol saturase that carries out the saturation of the 13-14 double bond of all-trans-retinol to produce all-trans-13,14-Dihydroretinol .Physical And Chemical Properties Analysis
The molecular formula of all-trans-13,14-Dihydroretinol is C20H32O, with a formula weight of 288.5 . It is slightly soluble in chloroform and methanol . The product of mouse retinol saturase (RetSat) has a shifted UV absorbance maximum, max 290 nm, compared with the parent compound, all-trans-retinol (max 325 nm) .Wissenschaftliche Forschungsanwendungen
Role in RXR-Mediated Signaling
“13,14-Dihydroretinol” plays a crucial role in RXR (Retinoid X Receptor)-mediated signaling. It is identified as a nutritional ligand that controls RXR-mediated signaling . This compound, specifically its 9-cis isomer, is a direct nutritional precursor of 9-cis-13,14-dihydroretinoic acid (9CDHRA), which is an endogenous retinoid acting as an RXR ligand . This suggests that “13,14-Dihydroretinol” has a significant role in nutritional and metabolic processes related to RXR signaling.
Potential New Vitamin A Category
“13,14-Dihydroretinol” is also associated with a potential new category of Vitamin A, referred to as Vitamin A5 . The 9-cis-13,14-dihydroretinoic acid (9CDHRA), derived from “13,14-Dihydroretinol”, is considered an endogenous mammalian ligand of the retinoid X receptor and the active ligand of this potential new vitamin A category . This suggests that “13,14-Dihydroretinol” could be integral to the development of new nutritional strategies and supplements.
Wirkmechanismus
Target of Action
13,14-Dihydroretinol, also known as all-trans-13,14-Dihydroretinol, is a naturally occurring form of vitamin A . It primarily targets the Retinoid X Receptor (RXR) , a nuclear receptor that plays a crucial role in regulating gene expression .
Mode of Action
The compound interacts with its target, the RXR, by acting as a ligand . It is synthesized through the enzymatic action of retinol saturase on all-trans-retinoic acid . The saturation of the 13-14 double bond of all-trans-retinol produces all-trans-13,14-dihydroretinol .
Biochemical Pathways
The metabolism of 13,14-Dihydroretinol involves several biochemical pathways. It is part of the retinoid processing pathway, which is essential for vertebrate development and vision . The enzymes involved in the oxidation of retinol to retinoic acid and then to oxidized retinoic acid metabolites are also involved in the synthesis and oxidation of all-trans-13,14-dihydroretinoic acid .
Pharmacokinetics
It is known that the compound is membrane-associated and expressed in many tissues, with the highest levels in liver, kidney, and intestine .
Result of Action
The result of 13,14-Dihydroretinol’s action is the production of a new metabolite of yet unknown biological function . This new metabolite can also be an intermediate in a retinol degradation pathway or it can serve as a precursor for the synthesis of bioactive 13,14-dihydro-retinoid metabolites .
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
(4E,6E,8E)-3,7-dimethyl-9-(2,6,6-trimethylcyclohexen-1-yl)nona-4,6,8-trien-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H32O/c1-16(8-6-9-17(2)13-15-21)11-12-19-18(3)10-7-14-20(19,4)5/h6,8-9,11-12,17,21H,7,10,13-15H2,1-5H3/b9-6+,12-11+,16-8+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVBOQVAIYMSUDT-HRYGCDPOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(CCC1)(C)C)C=CC(=CC=CC(C)CCO)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(CCC1)(C)C)/C=C/C(=C/C=C/C(C)CCO)/C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H32O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201315313 | |
| Record name | 13,14-Dihydroretinol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201315313 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
288.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | All-trans-13,14-dihydroretinol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0011618 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Product Name |
all-trans-13,14-Dihydroretinol | |
CAS RN |
115797-14-3 | |
| Record name | 13,14-Dihydroretinol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=115797-14-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 13,14-Dihydroretinol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201315313 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | All-trans-13,14-dihydroretinol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0011618 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
A: 13,14-dihydroretinol, a metabolite of vitamin A, primarily acts as a weak agonist for retinoic acid receptors (RARs) [, ]. While it can bind to RARs, its ability to activate downstream gene transcription is significantly lower compared to all-trans-retinoic acid []. This suggests a potential modulatory role in retinoid-dependent processes. Research suggests dihydroretinoids may influence PPARγ activity, a key regulator of adipogenesis, impacting lipid accumulation []. Additionally, 13,14-dihydroretinol promotes efferocytosis in macrophages, likely through upregulating bone morphogenetic protein-2 (BMP-2) and Smad3 [].
A: 13,14-dihydroretinol is formed by the saturation of the 13-14 double bond in all-trans-retinol. It exists as two enantiomers, (R) and (S), with the (R)-enantiomer being the naturally occurring form [].
- Spectroscopic Data: Compared to all-trans-retinol, which has a UV absorbance maximum (λmax) at 325 nm, 13,14-dihydroretinol exhibits a shifted λmax at 290 nm due to the saturation of the double bond []. Mass spectrometry analysis confirms the saturation with a molecular ion peak (m/z) at 288 [].
ANone: 13,14-Dihydroretinol itself doesn't possess known catalytic properties. It functions as a metabolite within the vitamin A pathway.
A: While the provided research doesn't explicitly detail computational studies on 13,14-dihydroretinol, researchers have designed 12-substituted-13,14-dihydroretinols for potential use as affinity labels for retinol-binding and processing proteins []. This suggests potential applications for computational chemistry in understanding dihydroretinoid interactions with target proteins.
A: SAR studies indicate that the stereochemistry at the C13 position significantly influences the biological activity of 13,14-dihydroretinoic acid, the oxidized metabolite of 13,14-dihydroretinol. The (13S)-enantiomer demonstrates stronger RAR agonist activity and inhibits adipocyte differentiation more potently compared to the naturally occurring (13R)-enantiomer []. This highlights the importance of stereospecificity in ligand-receptor interactions.
ANone: Limited information is available regarding specific formulation strategies for 13,14-dihydroretinol. Like other retinoids, it's likely susceptible to degradation from light, oxygen, and heat, necessitating protective measures during storage and handling.
A: A key milestone was the discovery and characterization of retinol saturase (RetSat), the enzyme responsible for converting all-trans-retinol to 13,14-dihydroretinol []. This finding established a novel pathway in vitamin A metabolism and spurred further investigations into the biological roles of dihydroretinoids []. The identification of 13,14-dihydroretinol in various tissues, including liver, kidney, and intestine, of animals fed a normal diet indicated its presence as an endogenous metabolite [].
A: The study of 13,14-dihydroretinol bridges several disciplines, including biochemistry, nutrition, cell biology, and pharmacology. Research in this area benefits from synergies between these fields. For example, understanding the role of 13,14-dihydroretinol in adipocyte differentiation requires integrating knowledge from lipid metabolism, transcriptional regulation by nuclear receptors, and cell signaling pathways [].
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



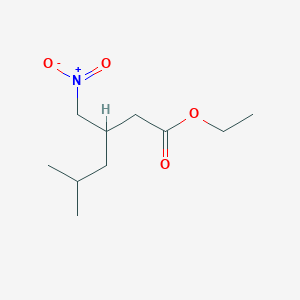
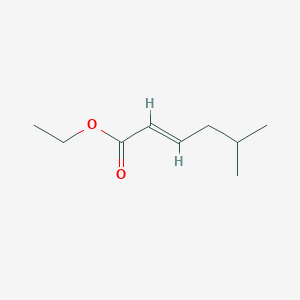

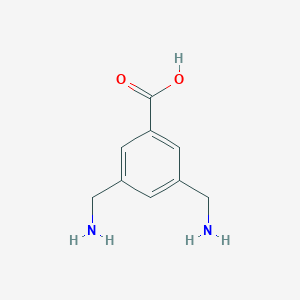

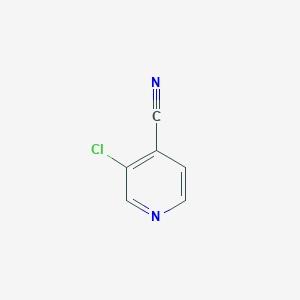
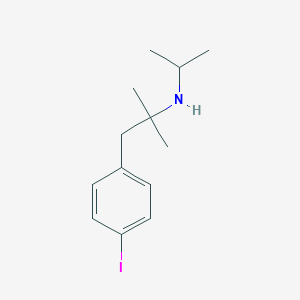
![2-Methyl-10H-benzo[b]thieno[2,3-e][1,4]diazepin-4-amine hydrochloride](/img/structure/B17907.png)
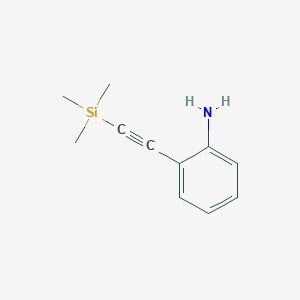


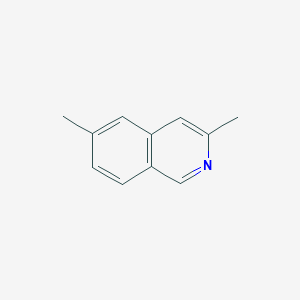
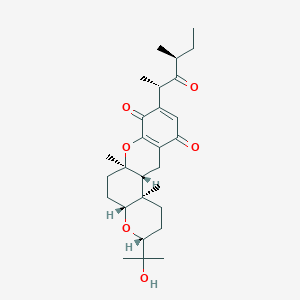
![3-Aminothieno[2,3-c]pyridine-2-carboxamide](/img/structure/B17922.png)